molecular formula C24H24N2O6 B6560013 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide CAS No. 946319-50-2

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B6560013
CAS No.: 946319-50-2
M. Wt: 436.5 g/mol
InChI Key: FOXWDCGFUNQXDR-UHFFFAOYSA-N
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Description

The compound “N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide” is a complex organic molecule that contains several functional groups. These include a furan ring, a tetrahydroquinoline ring, and a benzamide group with three methoxy substituents .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring is a five-membered aromatic ring with an oxygen atom . The tetrahydroquinoline is a nitrogen-containing ring structure, and the benzamide group is a common functional group in medicinal chemistry.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan ring, the tetrahydroquinoline ring, and the benzamide group. Furan rings can undergo reactions at the 2-position . The tetrahydroquinoline could potentially undergo reactions at the nitrogen atom or at the 2-position adjacent to the nitrogen.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the functional groups. For example, the presence of the furan ring could potentially influence the compound’s polarity and solubility .

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-29-20-12-16(13-21(30-2)22(20)31-3)23(27)25-17-9-8-15-6-4-10-26(18(15)14-17)24(28)19-7-5-11-32-19/h5,7-9,11-14H,4,6,10H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXWDCGFUNQXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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